molecular formula C10H11ClO B1323619 2-Chloro-3-(2-methoxyphenyl)-1-propene CAS No. 63667-85-6

2-Chloro-3-(2-methoxyphenyl)-1-propene

Cat. No. B1323619
CAS RN: 63667-85-6
M. Wt: 182.64 g/mol
InChI Key: DYEMJABSJFBEJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain (propene) with a double bond between two of the carbons. Attached to this chain would be a phenyl ring with a methoxy group at the 2-position and a chlorine atom at the 3-position .

Scientific Research Applications

Catalytic Reactions

2-Chloro-3-(2-methoxyphenyl)-1-propene is involved in catalytic reactions. For instance, it is used in the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, facilitated by chloro(tetraphenylporphyrinato)iron as a catalyst. This process results in a variety of norcaradienecycloheptatriene valence isomers and other complex organic structures (Mbuvi & Woo, 2009).

Synthesis of Derivatives

The compound plays a role in the synthesis of various derivatives. For example, it is used in the preparation of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, required for studying microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986).

Oxidation Studies

This chemical is significant in the study of oxidation processes. The oxidation of related compounds by iron porphyrins, such as meso-tetra(2,6-dichloro-3-sulphonatophenyl)porphyrin iron chloride, leads to various products and provides insights into the oxidation mechanisms of lignin model compounds (Cui & Dolphin, 1995).

Optical and Photophysical Properties

Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound structurally related to 2-Chloro-3-(2-methoxyphenyl)-1-propene, shows significant nonlinear optical properties, which are crucial for optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).

Safety And Hazards

As with any chemical compound, handling “2-Chloro-3-(2-methoxyphenyl)-1-propene” would require appropriate safety measures. This might include wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMJABSJFBEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641178
Record name 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-methoxyphenyl)-1-propene

CAS RN

63667-85-6
Record name 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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